molecular formula C10H10O2 B1302522 2-Allylbenzoic acid CAS No. 61436-73-5

2-Allylbenzoic acid

Cat. No.: B1302522
CAS No.: 61436-73-5
M. Wt: 162.18 g/mol
InChI Key: PMXHYECRRNWMIM-UHFFFAOYSA-N
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Description

2-Allylbenzoic acid is an organic compound with the molecular formula C10H10O2 It is a derivative of benzoic acid, where an allyl group is attached to the second carbon of the benzene ring

Scientific Research Applications

2-Allylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Biochemical Analysis

Biochemical Properties

2-Allylbenzoic acid plays a significant role in biochemical reactions, particularly in oxidation processes. It interacts with enzymes such as palladium (II) acetate, which facilitates the allylic oxidation of this compound to form phthalides . This reaction is sensitive to the presence of acids and bases, which can control the formation of different phthalide derivatives. The interaction between this compound and palladium (II) acetate is crucial for the selective formation of these compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by participating in oxidation reactions that can alter cellular metabolism. For instance, the oxidation of this compound can lead to the formation of phthalides, which may impact cell signaling pathways and gene expression . These changes can affect cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. The compound undergoes allylic oxidation in the presence of palladium (II) acetate, leading to the formation of phthalides . This reaction involves the cleavage of allylic C-H bonds, which is a key step in the oxidation process. The molecular mechanism also includes the competition between Wacker-type oxidation and allylic C-H cleavage, which determines the final product of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s stability is influenced by the presence of acids and bases, which can control the formation of different oxidation products . Long-term studies have shown that this compound can undergo degradation, leading to changes in its effects on cellular function. These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by participating in oxidation reactions that support cellular metabolism. At higher doses, this compound can exhibit toxic or adverse effects, potentially disrupting cellular function and causing oxidative stress . These dosage-dependent effects are important for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation reactions facilitated by enzymes such as palladium (II) acetate These pathways lead to the formation of phthalides, which can impact metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution of this compound is essential for determining its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, determining its role in biochemical reactions and cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allylbenzoic acid can be synthesized through several methods. One common approach involves the allylation of benzoic acid derivatives. For instance, the reaction of benzoic acid with allyl bromide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the palladium-catalyzed allylic substitution of benzoic acid derivatives with allyl alcohols.

Industrial Production Methods: Industrial production of this compound typically involves large-scale allylation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the product. Catalysts like palladium on carbon are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Allylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Palladium acetate, oxygen, DMSO.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Phthalides.

    Reduction: Allylbenzyl alcohol, allylbenzene.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Comparison with Similar Compounds

  • 2-Vinylbenzoic acid
  • 4-(2-Propenyl)benzoic acid
  • 3-Allyl-4-methoxybenzoic acid
  • 4-Vinylbenzoic acid

Comparison: 2-Allylbenzoic acid is unique due to the position of the allyl group on the benzene ring, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 2-vinylbenzoic acid, which has a vinyl group instead of an allyl group, this compound exhibits different reactivity patterns in oxidation and substitution reactions. The presence of the allyl group also makes it more versatile in synthetic applications compared to its vinyl or propenyl counterparts.

Properties

IUPAC Name

2-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXHYECRRNWMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372946
Record name 2-allylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61436-73-5
Record name 2-allylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions that 2-allylbenzoic acid can undergo?

A1: this compound exhibits diverse reactivity profiles, primarily centered around its carboxylic acid and allyl functionalities. Recent research highlights its participation in various reactions, including:

  • Intramolecular Cyclization: Ruthenium catalysts efficiently mediate the intramolecular cyclization of this compound to form lactones. This reaction showcases the ability to utilize the allyl group for forming new rings. []
  • Iodolactonization and Ring Expansion: this compound can be transformed into iodolactones, which can undergo subsequent ring expansion reactions in the presence of nucleophiles like ammonia. This approach provides a route to substituted 2,3,4,5-tetrahydro-1H-2-benzazepines. []
  • Allylic Oxidation: Palladium catalysts can mediate the selective oxidation of the allyl group in this compound. Interestingly, reaction conditions can be tuned to favor either phthalide or isocoumarin formation, highlighting the subtle interplay between reaction parameters and product selectivity. []

Q2: How does the presence of substituents on the aromatic ring of this compound affect its reactivity?

A2: Substituents on the aromatic ring can significantly influence the reactivity of this compound. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, impacting its ability to participate in various reactions.

  • Schmidt Reaction: Research indicates that the regioselectivity of the Schmidt reaction on substituted this compound derivatives can be influenced by the nature and position of substituents. [] This highlights the importance of considering substituent effects when designing synthetic strategies involving this compound.

Q3: Are there any specific catalysts known to promote the cyclization of this compound derivatives?

A3: Yes, several catalysts have proven effective in promoting the cyclization of this compound derivatives. Two notable examples include:

  • Ruthenium-based catalysts: A combination of RuCl3·nH2O and AgOTf, in the presence of Cu(OTf)2 and PPh3, efficiently catalyzes the cyclization of this compound to the corresponding lactone. Notably, a more active catalyst system comprising (RuCp∗Cl2)2, AgOTf, and PPh3 demonstrated high efficiency even without the copper co-catalyst. []
  • Palladium-based catalysts: Palladium(II) acetate, particularly in conjunction with ligands like 1,2-bis(phenylsulfinyl)ethane (White catalyst), enables the selective allylic oxidation of 2-allylbenzoic acids to phthalides or isocoumarins depending on the reaction conditions. []

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